Cas no 2229513-17-9 (4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid)

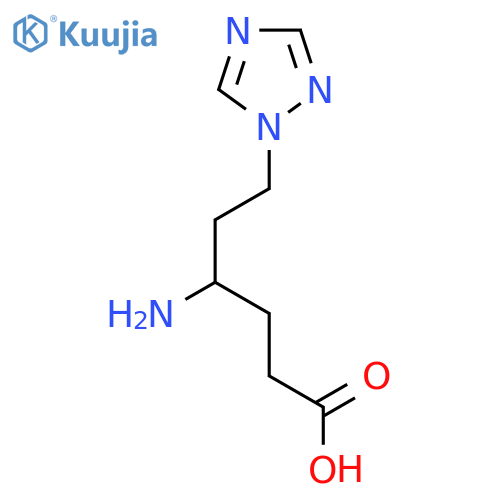

2229513-17-9 structure

商品名:4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid

- EN300-1728624

- 2229513-17-9

-

- インチ: 1S/C8H14N4O2/c9-7(1-2-8(13)14)3-4-12-6-10-5-11-12/h5-7H,1-4,9H2,(H,13,14)

- InChIKey: VDLGWSAUAAPGFA-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(CCN1C=NC=N1)N)=O

計算された属性

- せいみつぶんしりょう: 198.11167570g/mol

- どういたいしつりょう: 198.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3

- トポロジー分子極性表面積: 94Ų

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728624-1.0g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 1g |

$0.0 | 2023-06-04 | ||

| Enamine | EN300-1728624-2.5g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-10g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-0.1g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-0.5g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-5g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-1g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-0.25g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1728624-0.05g |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid |

2229513-17-9 | 0.05g |

$983.0 | 2023-09-20 |

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2229513-17-9 (4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量